molecular formula C10H16N4O4 B1192597 Carnostatine

Carnostatine

Cat. No.: B1192597
M. Wt: 256.26 g/mol
InChI Key: GQHVUCIIWBBKOY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAN9812, also known as carnostatine, is a potent and selective inhibitor of carnosinase 1 (CN1). This compound has shown significant potential in scientific research, particularly in the treatment of diabetic nephropathy. Carnosinase 1 is an enzyme that degrades carnosine, a dipeptide with various physiological benefits. By inhibiting carnosinase 1, SAN9812 helps to increase carnosine levels in the body, which can be beneficial for various health conditions .

Scientific Research Applications

SAN9812 has several scientific research applications, particularly in the field of medicine. It has been studied for its potential use in treating diabetic nephropathy, a common complication of diabetes that can lead to end-stage renal disease. By inhibiting carnosinase 1, SAN9812 helps to increase carnosine levels, which can protect against glycoxidative stress and improve renal function. Additionally, SAN9812 has been used in research to understand the role of carnosinase 1 in various physiological processes and diseases .

Preparation Methods

The synthesis of SAN9812 involves screening a protease-directed small-molecule library for inhibitors of human recombinant carnosinase 1. The compound was identified as a potent and highly selective inhibitor with a Ki of 11 nM. The synthetic route and reaction conditions for SAN9812 are not explicitly detailed in the available literature .

Chemical Reactions Analysis

SAN9812 primarily functions as an inhibitor of carnosinase 1. It undergoes interactions with the enzyme, leading to a reduction in carnosinase activity. The compound has been shown to inhibit carnosinase 1 activity in human serum and serum of transgenic mice overexpressing human carnosinase 1. The major product formed from these reactions is the increased level of carnosine in the plasma and kidney .

Mechanism of Action

SAN9812 exerts its effects by selectively inhibiting carnosinase 1. The inhibition of this enzyme leads to an increase in carnosine levels in the body. Carnosine is known for its antioxidant properties and its ability to protect tissues from glycoxidative damage. By increasing carnosine levels, SAN9812 helps to mitigate the effects of oxidative stress and improve overall cellular health. The molecular target of SAN9812 is carnosinase 1, and the pathway involved includes the inhibition of carnosinase activity and the subsequent increase in carnosine levels .

Comparison with Similar Compounds

SAN9812 is unique in its high selectivity and potency as a carnosinase 1 inhibitor. Other similar compounds include various carnosine analogs and inhibitors of other proteases. SAN9812 stands out due to its specific action on carnosinase 1 and its potential therapeutic applications in diabetic nephropathy. The compound’s Ki value of 11 nM for human recombinant carnosinase 1 highlights its effectiveness compared to other inhibitors .

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

GQHVUCIIWBBKOY-YUMQZZPRSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAN-9812;  SAN 9812;  SAN9812;  Carnostatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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